molecular formula C10H10ClNO B3050466 1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- CAS No. 2616-50-4

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-

Cat. No. B3050466
CAS RN: 2616-50-4
M. Wt: 195.64 g/mol
InChI Key: KRGMMKVSHXVQCM-UHFFFAOYSA-N
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Description

“1(2H)-Naphthalenone, 3,4-dihydro-” is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, and 3,4-Dihydro-1 (2H)-naphthaleneone .


Molecular Structure Analysis

The molecular structure of “1(2H)-Naphthalenone, 3,4-dihydro-” can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“1(2H)-Naphthalenone, 3,4-dihydro-” has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound has been utilized in the synthesis of complex organic molecules. For instance, it's involved in the preparation of fluorinated receptors that show enhanced affinity for anions such as fluoride and chloride, which is significant for sensing applications (Anzenbacher et al., 2000). Similarly, it has been used in rhodium-catalyzed alkenylation and arylation of arene C−H bonds, demonstrating its utility in forming complex polyarenes through catalytic processes (Wenjing Ye, N. Luo, & Zhengkun Yu, 2010).

Material Science and Sensing

In material science, derivatives of 3,4-dihydro-quinoline have been investigated for their structural and optical properties, contributing to the development of thin films with potential applications in electronics and photonics. For instance, studies on 4H-pyrano [3, 2-c] quinoline derivatives have provided insights into their structural and optical characteristics, facilitating their use in thin films and photodiode fabrication (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

Spectroscopy and Electrochemistry

Research has also delved into the spectroscopic and electrochemical properties of complexes involving quinoline derivatives, offering valuable information for the development of new materials with specific electronic and optical features. For instance, a study on rhenium(I) carbonyl complexes with oxazoline-based ligands highlighted the structural, spectroscopic, and electrochemical aspects, aiding in the understanding of their ground and excited state properties (A. Świtlicka et al., 2019).

Pharmacological Applications

While your request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that quinoline derivatives have been explored for their pharmacological potential, particularly in the context of anticonvulsant activities. These studies contribute to the broader understanding of quinoline's utility in scientific research beyond its direct application in drug development (Hong-Guang Jin et al., 2006).

properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMMKVSHXVQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544546
Record name 3,4-Dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2616-50-4
Record name 3,4-Dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the procedure of Example 7, Step A, 1,2,3,4-tetrahydroquinoline was reacted with phosgene to give a 90% yield of the title compound as a dark orange oil, homogeneous by TLC (3:1 hexane-EtOAc) but Rf identical to that of starting material; IR spectrum νCO 1740 cm-1 ; FAB-MS m/e 196 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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